Tetrabutylammonium bifluoride

Description

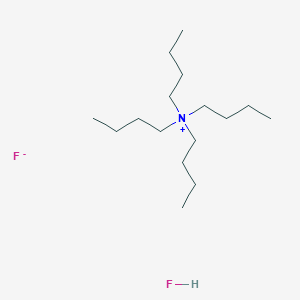

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrabutylazanium;fluoride;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBDKVWQJKYIFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447386 | |

| Record name | Tetrabutylammonium bifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23868-34-0 | |

| Record name | Tetrabutylammonium bifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Bifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Analytical Characterization of Tetrabutylammonium Bifluoride

Synthetic Pathways to Tetrabutylammonium (B224687) Bifluoride

Several methodologies have been developed for the synthesis of tetrabutylammonium bifluoride, each with distinct advantages and applications. These methods range from classical neutralization reactions to more specialized techniques like ion exchange chromatography and low-temperature nucleophilic aromatic substitution.

Neutralization Reaction Protocols

Neutralization reactions represent a straightforward approach to the synthesis of this compound. A common method involves the reaction of a tetrabutylammonium salt, such as tetrabutylammonium bromide, with a fluoride (B91410) salt like potassium fluoride in an aqueous solution. The desired product, tetrabutylammonium fluoride, can then be crystallized from the solution at low temperatures (1-10°C). This process is often carried out by dissolving the reactants in deionized water, followed by a period of crystallization and subsequent filtration to isolate the product. The resulting solid is typically dried under vacuum to yield the hydrated form of tetrabutylammonium fluoride.

Another neutralization strategy involves the reaction of tetrabutylammonium hydroxide (B78521) with hydrofluoric acid. This acid-base reaction directly yields tetrabutylammonium fluoride and water. Careful control of stoichiometry is essential to ensure complete neutralization and to avoid the presence of excess reactants in the final product.

Direct Fluorination and Solvent-Assisted Synthesis Approaches

The synthesis of anhydrous this compound can be achieved through direct fluorination in a solvent-assisted environment. A notable method involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). This reaction proceeds via a nucleophilic aromatic substitution mechanism where the cyanide ion attacks the hexafluorobenzene ring, leading to the displacement of a fluoride ion, which then pairs with the tetrabutylammonium cation. A significant advantage of this method is that the byproduct, hexacyanobenzene, acts as a scavenger for any adventitious water present in the reaction mixture, thus facilitating the formation of the anhydrous product nih.govresearchgate.net. The reaction can be effectively carried out at temperatures ranging from -35°C to room temperature google.com.

This approach is considered a direct fluorination method as it generates the fluoride salt directly from a fluorinated aromatic precursor. The choice of solvent is critical as it must be inert to the reaction conditions and capable of dissolving the reactants to facilitate the reaction.

Ion Exchange Resin Methodologies

Ion exchange chromatography provides a versatile and effective method for the synthesis of this compound. This technique relies on the use of a solid-phase ion exchange resin, which is a polymer matrix containing charged functional groups. In a typical procedure, a resin with exchangeable anions is utilized.

The process often begins by passing a solution of a fluoride source, such as hydrofluoric acid, through an anion exchange resin. This step charges the resin with fluoride ions. Subsequently, a solution containing the tetrabutylammonium cation, for instance, from tetrabutylammonium bromide, is passed through the fluoride-loaded resin. The tetrabutylammonium cations are exchanged with the counter-ions on the resin, resulting in the elution of tetrabutylammonium fluoride.

This methodology is particularly useful for preparing high-purity this compound, as it effectively separates the desired product from the starting materials and byproducts. The use of ion-exchange resins can also be adapted for the removal of tetrabutylammonium salts from reaction mixtures post-synthesis, highlighting the versatility of this technique in both the preparation and purification of the target compound orgsyn.orgorgsyn.org.

Low-Temperature Synthesis via Nucleophilic Aromatic Substitution

A highly effective method for the preparation of anhydrous this compound involves a low-temperature nucleophilic aromatic substitution (SNAr) reaction nih.govresearchgate.net. This specific pathway utilizes hexafluorobenzene as the fluorine source and tetrabutylammonium cyanide as the nucleophile nih.govresearchgate.netgoogle.com. The reaction is typically conducted in an inert, polar, aprotic solvent like THF at temperatures at or below room temperature, with some protocols specifying temperatures as low as -35°C google.com.

The underlying principle of this method is the potent nucleophilicity of the cyanide ion, which attacks the electron-deficient aromatic ring of hexafluorobenzene, displacing a fluoride ion. The displaced fluoride ion then forms an ion pair with the tetrabutylammonium cation present in the reaction mixture. A key feature of this synthesis is the in-situ generation of hexacyanobenzene as a byproduct, which effectively scavenges trace amounts of water, thereby ensuring the formation of an anhydrous product nih.govresearchgate.net. This is a significant advantage, as the presence of water can compromise the reactivity of the fluoride ion in subsequent applications. The yield of anhydrous this compound from this method is reported to be greater than 95% google.com.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation and purity evaluation of synthesized this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly employed technique.

Nuclear Magnetic Resonance (NMR) Analysis (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure and environment of the atoms within the this compound compound. Different NMR techniques are used to probe the hydrogen, fluorine, and carbon nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the four butyl groups attached to the nitrogen atom. These signals typically appear as multiplets in distinct regions of the spectrum. The chemical shifts are influenced by the solvent used for the analysis.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum typically shows a signal for the bifluoride ion (HF₂⁻). The chemical shift of this signal can vary depending on the solvent and the presence of any impurities. For instance, in DMSO-d₆, the bifluoride signal has been observed at approximately -156.68 ppm researchgate.net.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the tetrabutylammonium cation. The spectrum will show distinct signals for the different carbon atoms in the butyl chains.

Below are interactive data tables summarizing the typical NMR chemical shifts for this compound in various deuterated solvents.

Interactive Data Table: ¹H NMR Chemical Shifts of Tetrabutylammonium Cation

| Solvent | Chemical Shift (ppm) of -N-CH₂ - | Chemical Shift (ppm) of -CH₂-CH₂ - | Chemical Shift (ppm) of -CH₂-CH₃ | Chemical Shift (ppm) of -CH₃ |

| CDCl₃ | ~3.31 | ~1.66 | ~1.45 | ~1.00 |

| D₂O | ~3.20 | ~1.60 | ~1.35 | ~0.94 |

| DMSO-d₆ | ~3.17 | ~1.55 | ~1.30 | ~0.93 |

Note: The exact chemical shifts can vary slightly depending on the concentration and temperature.

Interactive Data Table: ¹⁹F NMR Chemical Shifts of Bifluoride Anion

| Solvent | Chemical Shift (ppm) |

| CDCl₃ | ~-147.5 |

| D₂O | ~-122.0 |

| DMSO-d₆ | ~-156.7 |

Note: The chemical shift of the fluoride anion is highly sensitive to its environment, including the presence of water, which can lead to the formation of bifluoride and other solvated species.

Interactive Data Table: ¹³C NMR Chemical Shifts of Tetrabutylammonium Cation

| Solvent | Chemical Shift (ppm) of -N-C H₂- | Chemical Shift (ppm) of -C H₂-CH₂- | Chemical Shift (ppm) of -C H₂-CH₃ | Chemical Shift (ppm) of -C H₃ |

| CDCl₃ | ~58.8 | ~24.1 | ~19.8 | ~13.7 |

| D₂O | ~58.0 | ~23.3 | ~19.0 | ~13.0 |

| DMSO-d₆ | ~57.6 | ~23.2 | ~19.3 | ~13.5 |

Note: These are approximate values and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is a composite of the vibrational modes of its constituent ions: the tetrabutylammonium (TBA⁺) cation and the bifluoride (HF₂⁻) anion. The analysis of these characteristic vibrations allows for the structural confirmation of the compound.

The bifluoride anion is a linear, three-atom species and is notable for possessing one of the strongest known hydrogen bonds. cdnsciencepub.com It has four normal modes of vibration, but not all are infrared active. The key IR-active modes for the bifluoride anion are the doubly degenerate F-H-F bending mode (ν₂) and the antisymmetric H-F stretching mode (ν₃). The symmetric H-F stretching mode (ν₁) is typically Raman-active but not IR-active. acs.org

The vibrational frequencies for the bifluoride anion can be influenced by its environment, such as the cation it is paired with and the crystal lattice structure, which can cause slight shifts in the observed frequencies. cdnsciencepub.com For a relatively "free" and symmetric bifluoride ion, the bending mode (ν₂) is observed in the infrared spectrum at approximately 1251 cm⁻¹. acs.org The antisymmetric stretching mode (ν₃) for the free ion is located around 1331 cm⁻¹. researchgate.net However, in the spectrum of this compound, this antisymmetric stretch can be difficult to definitively assign as it may be superimposed on or obscured by the absorption bands of the tetrabutylammonium cation. acs.org

The tetrabutylammonium cation exhibits a more complex IR spectrum due to the various vibrational modes of its hydrocarbon chains. These include C-H stretching, bending (scissoring), and rocking vibrations, as well as C-N and C-C stretching. The CH₂ groups within the butyl chains are in different chemical environments depending on their proximity to the central nitrogen atom, which can lead to a range of absorption frequencies. acs.org The most prominent bands are typically the C-H stretching vibrations, which appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org The CH₂ scissoring or bending vibrations are typically found in the 1450-1470 cm⁻¹ range. libretexts.org

Detailed research findings for the characteristic IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Ion | Vibrational Mode |

| ~2870 - 2960 | C-H stretch | Tetrabutylammonium (TBA⁺) | Symmetric and Asymmetric Stretching |

| ~1470 | C-H bend | Tetrabutylammonium (TBA⁺) | Scissoring |

| ~1380 | C-H bend | Tetrabutylammonium (TBA⁺) | Methyl Rock |

| ~1251 | F-H-F bend (ν₂) | Bifluoride (HF₂⁻) | Bending |

| Obscured/Overlapped | H-F stretch (ν₃) | Bifluoride (HF₂⁻) | Antisymmetric Stretching |

Mechanistic Investigations of Tetrabutylammonium Bifluoride Mediated Chemical Transformations

Role of the Bifluoride Anion (HF₂⁻) as a Nucleophilic Species

The bifluoride anion, with its linear and centrosymmetric structure, acts as a potent nucleophile in various organic reactions. wikipedia.org Composed of a hydrogen atom symmetrically positioned between two fluorine atoms, it is considered a hybrid between a hydrogen bond and a covalent bond. wikipedia.orgnih.gov This unique structure allows it to serve as a source of fluoride (B91410) ions, which are key to its nucleophilic character.

In nucleophilic substitution reactions, particularly fluorination, TBABF has proven to be highly effective. It readily participates in the displacement of leaving groups such as triflates, offering excellent yields with minimal formation of elimination byproducts. nih.govorganic-chemistry.org This is attributed to the weakly basic nature of the bifluoride anion, which favors substitution over elimination pathways. nih.govorganic-chemistry.org The nucleophilicity of the fluoride ion is significantly enhanced when delivered by TBABF compared to traditional inorganic fluoride salts like potassium fluoride, which suffer from low solubility in organic solvents. researchgate.net

The reactivity of the bifluoride anion is also evident in halofluorination reactions of alkenes, where it demonstrates both stereospecificity and regioselectivity. acs.org This controlled addition of a halogen and a fluorine atom across a double bond is a valuable tool for synthesizing complex fluorinated molecules.

Proton Transfer Dynamics and Basicity Considerations in Reaction Systems

The basicity of tetrabutylammonium (B224687) bifluoride is a critical factor influencing its reactivity and selectivity in chemical transformations. It is considered a moderately basic reagent, a property that allows it to promote reactions without causing undesirable side reactions often associated with stronger bases. For instance, in the fluorination of triflates, the weak basicity of the bifluoride anion is crucial for minimizing elimination products. nih.govorganic-chemistry.org

Proton transfer dynamics involving the bifluoride anion are complex and can be influenced by the reaction environment. In the presence of protic species, such as water or alcohols, the bifluoride anion can participate in proton exchange. Theoretical studies on proton transfer in hydrogen-bonded systems like (HF)n clusters provide insights into the energetic barriers involved. olemiss.edu The presence of water can lead to the formation of hydrogen fluoride (HF), which can alter the pH and reactivity of the system. chemicalforums.comtaylorandfrancis.com In some cases, the decomposition of tetrabutylammonium fluoride can lead to the formation of tributylamine (B1682462) and the bifluoride anion, increasing the basicity of the reaction mixture. chemicalforums.com

Elucidation of Phase-Transfer Catalysis Mechanisms

The tetrabutylammonium cation in TBABF plays a crucial role as a phase-transfer catalyst (PTC). PTC facilitates reactions between reactants located in different phases, typically an aqueous phase containing an inorganic salt and an organic phase containing the substrate. nih.gov The large, lipophilic tetrabutylammonium cation pairs with the bifluoride anion, transporting it from the aqueous or solid phase into the organic phase where the reaction occurs. researchgate.netoperachem.com

Two primary mechanisms are proposed for phase-transfer catalysis: the Starks' extraction mechanism and the interfacial mechanism. researchgate.net In the extraction mechanism, the catalyst shuttles the anion between the two phases. researchgate.net In the interfacial mechanism, which is relevant for highly lipophilic catalysts, the reaction occurs at the interface of the two phases. researchgate.netnih.gov The catalytic activity of tetrabutylammonium salts is closely linked to their phase behavior in the reaction system. nih.gov

The effectiveness of phase-transfer catalysis depends on several factors, including the structure and lipophilicity of the catalyst and the nature of the counterion. researchgate.netresearchgate.net The use of tetrabutylammonium salts as phase-transfer catalysts has been shown to be effective in a variety of reactions, including O-alkylation and oxidation reactions. taylorandfrancis.comresearchgate.net The ability to bring an insoluble nucleophile, such as fluoride, into the organic phase is a key advantage of using TBABF. nih.gov

Stereochemical and Regiochemical Control in Fluorination and Deprotection Reactions

Tetrabutylammonium bifluoride has demonstrated significant utility in controlling the stereochemistry and regiochemistry of chemical reactions, particularly in fluorination and deprotection processes. The ability to introduce a fluorine atom or remove a protecting group at a specific position and with a defined spatial orientation is of paramount importance in the synthesis of complex molecules, including pharmaceuticals.

In halofluorination reactions of alkenes, TBABF promotes stereospecific and regioselective additions. This control is crucial for the synthesis of fluorinated compounds with desired pharmacological properties. The stereochemical outcome of reactions can be influenced by various factors, including the structure of the substrate and the reaction conditions. The inherent dipole moment and steric demand of substituents on the substrate can direct the approach of the nucleophile, leading to stereochemical control. rsc.orgrsc.orgresearchgate.net

Similarly, in deprotection reactions, the choice of fluoride source can influence the selectivity. For instance, selective deprotection of one silyl (B83357) ether in the presence of another can be achieved by carefully tuning the reaction conditions, including the fluoride reagent and the presence of additives like acetic acid. researchgate.net The steric bulk of both the protecting group and the fluoride reagent can play a significant role in achieving this selectivity. nih.gov

Influence of Solvent Systems and Reaction Parameters on Reaction Pathways

The choice of solvent and other reaction parameters, such as temperature, has a profound impact on the outcome of reactions mediated by this compound. The solvent's polarity, ability to form hydrogen bonds, and solvating power can all influence the reactivity and aggregation state of the fluoride ion. researchgate.net

In polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN), the fluoride ion is highly reactive. researchgate.netacsgcipr.org However, in polar protic solvents such as methanol (B129727) or water, the fluoride ion is strongly solvated through hydrogen bonding, which can reduce its nucleophilicity. researchgate.netlookchem.com The solubility of TBABF itself is also dependent on the solvent system. lookchem.com For instance, while it is soluble in many organic solvents, its reactivity can be diminished in the presence of water. lookchem.com

Temperature is another critical parameter. Generally, increasing the reaction temperature increases the reaction rate. chemkente.com However, it can also affect the selectivity of the reaction. At lower temperatures, reactions may be more selective for the kinetically favored product, while at higher temperatures, the thermodynamically more stable product may be formed. chemkente.com The thermal stability of TBABF must also be considered, as it can decompose at elevated temperatures. commonorganicchemistry.com

The following table summarizes the effect of different solvents on a deprotection reaction using tetrabutylammonium fluoride:

| Solvent | Conversion (%) |

| THF | Quantitative |

| THF:H₂O (1:1) | 16 |

| MeOH | Lowered |

| DMF | Quantitative |

| MeCN | Quantitative |

| Toluene | Quantitative |

| Data sourced from a study on the cleavage of boroxazolidones. lookchem.com |

This data clearly illustrates the significant role of the solvent in determining the efficiency of the reaction.

Strategic Applications of Tetrabutylammonium Bifluoride in Advanced Synthetic Organic Chemistry

Nucleophilic Fluorination Reactions

The bifluoride anion [FHF]⁻ present in TBABF serves as a unique source of fluoride (B91410). It is less basic than the "naked" fluoride ion often associated with anhydrous TBAF, which can minimize side reactions such as elimination. This characteristic makes it a reagent of choice for a variety of nucleophilic fluorination reactions.

Tetrabutylammonium (B224687) bifluoride is particularly effective for the nucleophilic fluorination of activated alcohols, such as trifluoromethanesulfonates (triflates), and various alkyl halides. nih.gov The weakly basic nature of the bifluoride anion allows for high yields of the desired fluoride product with minimal formation of elimination-derived byproducts. nih.govresearchgate.net This method is successful for primary and secondary hydroxyl groups, although benzylic and certain aldol-type secondary triflates may give poor yields due to their instability. nih.govresearchgate.net

Similarly, tetrabutylammonium fluoride (TBAF), often in a nonpolar protic medium like tert-amyl alcohol, facilitates the chemoselective fluorination of primary alkyl halides. elsevierpure.comresearchgate.net This approach provides the corresponding fluoroalkanes in high yields under mild conditions. elsevierpure.com For instance, the reaction of 2-(3-iodopropoxy)naphthalene with TBAF in t-amyl alcohol for one hour yielded the fluorinated product at 76%, a significant improvement over the 38% yield obtained in a polar aprotic solvent like acetonitrile (B52724). elsevierpure.comresearchgate.net Anhydrous TBAF can fluorinate primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org

| Substrate | Fluorinating Agent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(3-Iodopropoxy)naphthalene | TBAF, t-amyl alcohol, 1 h | 2-(3-Fluoropropoxy)naphthalene | 76 | elsevierpure.comresearchgate.net |

| 1-Iodooctane | Anhydrous TBAF, MeCN, rt, 5 min | 1-Fluorooctane | 98 | acsgcipr.org |

| Cyclohexyl Triflate | TBABF, THF, 60 °C, 12 h | Fluorocyclohexane | 85 | nih.gov |

| 1-Octyl Triflate | TBABF, THF, 60 °C, 2 h | 1-Fluorooctane | 95 | nih.gov |

The direct conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in organofluorine chemistry. cas.cn While reagents like Deoxo-Fluor or PyFluor are commonly used, their efficacy can be enhanced by additives. In the case of deoxyfluorination of primary alcohols with N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), the use of an external fluoride source can be crucial to prevent side reactions. Research has shown that the addition of 1.0 equivalent of tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride (TBAF(tBuOH)₄) can suppress the formation of undesired alkylation byproducts and increase the deoxyfluorination yield of primary alcohols by 10-20%. researchgate.net This complex acts as a highly effective, soluble, and low-basicity fluoride source. researchgate.netelsevierpure.com

Tetrabutylammonium bifluoride (TBABF) is an efficient reagent for the halofluorination of unsaturated compounds when used in combination with an N-halosuccinimide (NXS). acs.org This method provides access to vicinal halofluorides, which are valuable intermediates for synthesizing a wide range of organofluorine compounds. acs.org The reaction proceeds under mild conditions and is applicable to various acyclic and cyclic olefins. acs.org While the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to the formation of dihalogenated side products, this can be avoided by using N-iodosuccinimide (NIS). acs.org

| Alkene | Halogen Source (NXS) | Solvent | Product (Yield %) | Reference |

|---|---|---|---|---|

| Styrene | NBS | CH₂Cl₂ | 1-Bromo-2-fluoro-1-phenylethane (80%) | acs.org |

| Styrene | NIS | CH₂Cl₂ | 2-Fluoro-1-iodo-1-phenylethane (85%) | acs.org |

| Cyclohexene | NBS | CH₂Cl₂ | trans-1-Bromo-2-fluorocyclohexane (75%) | acs.org |

| 1-Octene | NIS | CH₂Cl₂ | 1-Fluoro-2-iodooctane (72%) | acs.org |

Nucleophilic aromatic substitution (SNAr) is a key method for forming C(sp²)–F bonds, particularly in the synthesis of agrochemicals and pharmaceuticals. researchgate.netnih.gov Traditional methods often require harsh conditions, such as high temperatures and the use of expensive reagents like cesium fluoride (CsF). nih.gov Tetrabutylammonium fluoride (TBAF) has been investigated as a soluble and more reactive fluoride source. researchgate.net However, SNAr reactions are highly sensitive to protic impurities, and the water content in commercial TBAF solutions can significantly reduce its nucleophilicity. acsgcipr.org

To overcome these limitations, strategies have been developed to generate anhydrous TBAF in situ. nih.gov Another approach involves using complexes like tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride, which provides a dehydrated and highly nucleophilic fluoride source. nih.gov While alcohol complexation can decrease fluoride nucleophilicity, which is a significant challenge for the typically slow SNAr reactions, careful tuning of the system can still lead to effective fluorination. nih.gov For example, using TBAF to displace trimethylammonium groups on pyridines has been shown to proceed efficiently in DMF at 90°C. researchgate.net

Deprotection Methodologies

The use of protecting groups is a cornerstone of multi-step organic synthesis. Silicon-based protecting groups, or silyl (B83357) ethers, are widely used due to their ease of introduction and stability. Their clean and selective removal is equally crucial.

Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of silyl ethers. gelest.comiwu.edu Its utility stems from its solubility in organic solvents like tetrahydrofuran (B95107) (THF) and the high affinity of the fluoride ion for silicon, which drives the deprotection reaction. youtube.com TBAF can be used to deprotect a wide range of silyl ethers, including the commonly used tert-butyldimethylsilyl (TBDMS), triethylsilyl (TES), and triisopropylsilyl (TIPS) ethers. gelest.comiwu.edu

The reaction conditions can be tuned to achieve selective deprotection. For example, the relative stability of silyl ethers often allows for the cleavage of one type in the presence of another. gelest.com While TBAF in THF is a powerful combination for removing most silyl ethers, its basicity can sometimes cause side reactions with sensitive substrates. chemspider.com In such cases, buffering the TBAF solution with acetic acid can mitigate decomposition and improve yields. chemspider.com The efficiency of desilylation can also be affected by the water content of the TBAF reagent, particularly for certain substrates. nih.gov

| Silyl Ether | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| TBDMS (tert-butyldimethylsilyl) | Primary, Secondary, Tertiary Alcohols | 1 M TBAF in THF, rt | Generally rapid and high-yielding cleavage. | gelest.comchemspider.com |

| TES (triethylsilyl) | Primary, Secondary Alcohols | 1 M TBAF in THF, rt | Cleavage is typically faster than for TBDMS. | gelest.com |

| TIPS (triisopropylsilyl) | Primary, Secondary Alcohols | 1 M TBAF in THF, rt | More stable than TBDMS; may require longer reaction times or heating. | gelest.com |

| Phenolic TBDMS | Phenols | KHF₂ in MeOH, rt | Selective cleavage in the presence of alcoholic TBDMS ethers. | nih.gov |

Cleavage of Other Organosilyl Protecting Groups

The cleavage of silicon-oxygen bonds is a fundamental transformation in organic synthesis, crucial for the deprotection of alcohol functional groups. While tetrabutylammonium fluoride (TBAF) is a widely recognized reagent for this purpose, this compound (TBAHF₂) offers a milder, buffered alternative. Standard TBAF reagents often contain water, which can render the solution basic and incompatible with sensitive substrates. researchgate.netlookchem.com Heating TBAF to dry it can lead to decomposition, forming bifluoride salts. wikipedia.org

TBAHF₂ provides a source of fluoride ions that is less basic than anhydrous TBAF, minimizing side reactions such as elimination. nih.gov This property is particularly advantageous when dealing with base-sensitive substrates. The relative stability of common silyl ethers towards fluoride-mediated cleavage generally follows the trend where sterically less hindered groups are removed more readily. The typical order of lability is:

TMS (Trimethylsilyl) > TES (Triethylsilyl) > TBDMS (tert-Butyldimethylsilyl) > TIPS (Triisopropylsilyl) > TBDPS (tert-Butyldiphenylsilyl)

Selective deprotection of one silyl ether in the presence of another is a common synthetic challenge. While many factors influence selectivity, conditions can often be tuned to remove a more labile group, like TES, while leaving a more robust group, such as TBDPS, intact. gelest.comresearchgate.net The use of a buffered fluoride source like TBAHF₂ can be instrumental in achieving such delicate and selective transformations.

Catalytic Roles of this compound

Beyond its stoichiometric use in deprotection, this compound exhibits a range of catalytic activities that are central to its utility in contemporary organic chemistry.

Phase-Transfer Catalysis in Multiphase Organic Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. princeton.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to another where the reaction can occur. researchgate.net

Tetrabutylammonium salts are effective phase-transfer catalysts due to the lipophilic nature of the tetrabutylammonium cation, which allows it to be soluble in organic solvents while pairing with an anion, like the bifluoride ion. princeton.edunih.gov In this role, TBAHF₂ can transport the bifluoride (HF₂⁻) or fluoride (F⁻) anion from an aqueous or solid phase into an organic phase. taylorandfrancis.com This enables reactions such as nucleophilic substitutions, where the fluoride ion acts as the nucleophile, to proceed under mild, heterogeneous conditions. The efficiency of the catalysis is dependent on several factors, including the catalyst's structure, the solvent system, and the interfacial area between the phases. princeton.eduresearchgate.net

Activation Agent in Metal-Catalyzed Cross-Coupling Reactions (e.g., Copper-Catalyzed Vinylsilane Cross-Couplings)

A significant application of this compound is its role as an activating agent in transition metal-catalyzed cross-coupling reactions. It has proven to be a highly efficient, inexpensive, and scalable activator for the copper-catalyzed cross-coupling of vinylsilanes with various brominated electrophiles. thieme-connect.comthieme-connect.com

In these reactions, the bifluoride ion is believed to activate the organosilicon compound by forming a hypervalent silicate (B1173343) intermediate. thieme-connect.com This penta- or hexa-coordinated silicon species is more nucleophilic and readily undergoes transmetalation with the copper(I) catalyst, which is a key step in the catalytic cycle. This activation allows for the efficient coupling of a wide range of vinylsiloxanes—including cis-, trans-, and 1,1'-disubstituted variants—with partners like allyl bromides, benzyl (B1604629) bromides, and bromoalkynes. thieme-connect.com The use of TBAHF₂ has been shown to be as effective as other activators like tetrabutylammonium difluorotriphenylsilicate (TBAT) but without the drawbacks of high cost and poor atom economy. thieme-connect.com

| Electrophile | Product | Yield (%) |

|---|---|---|

| (Bromoethynyl)benzene | 2-(4-(Phenylethynyl)but-3-en-1-yl)isoindoline-1,3-dione | 94 |

| Allyl bromide | 2-(Hepta-1,6-dien-4-yl)isoindoline-1,3-dione | 85 |

| Benzyl bromide | 2-(4-Phenylbut-3-en-1-yl)isoindoline-1,3-dione | 88 |

Applications as a Mild Base and Acid Scavenger

The bifluoride anion (HF₂⁻) is weakly basic, making TBAHF₂ a useful reagent in reactions that are sensitive to stronger bases. nih.gov This property allows it to promote reactions that require base catalysis without causing unwanted side reactions like elimination or epimerization. For instance, in nucleophilic fluorination reactions of triflates, TBAHF₂ provides excellent yields with minimal formation of elimination-derived byproducts, a common issue with more basic fluoride sources. nih.gov

Catalysis in Cyclization Reactions (e.g., Isoxazolines, Pyrazolines)

While many studies cite the use of tetrabutylammonium fluoride (TBAF), the underlying principle of using a soluble fluoride source to mediate cyclizations is highly relevant. Fluoride-mediated reactions provide a versatile and mild method for the synthesis of important heterocyclic structures like isoxazolines and pyrazolines from alkyne substrates. nih.govorganic-chemistry.org These reactions often proceed through the formation of a vinyl anion intermediate under exceptionally mild conditions. nih.govresearchgate.net

In a unified approach, TBAF has been used to synthesize both isoxazolines and pyrazolines from appropriately substituted propargyl oximes and hydrazines, respectively. nih.gov The reaction involves an intramolecular cyclization onto the alkyne. The efficiency of the reaction is influenced by substituents on the propargylic position. This methodology avoids the need for metal catalysts and provides a general route to these valuable bioactive heterocycles. nih.govorganic-chemistry.org Given that TBAHF₂ is a buffered source of fluoride, it represents a potentially advantageous catalyst for such sensitive cyclization-functionalization sequences.

| Substrate Type | Product Heterocycle | Key Features |

|---|---|---|

| Propargyl Oxime | Isoxazoline | Mild, non-metal conditions |

| Propargyl Hydrazine | Pyrazoline | Proceeds via vinyl anion intermediate |

Promotion of Condensation and Alkylation Reactions

Tetrabutylammonium fluoride sources are known to be effective promoters and catalysts for various condensation and alkylation reactions. The fluoride ion can act as a base to deprotonate acidic C-H, N-H, or O-H bonds, generating nucleophiles for subsequent reactions. This strategy has been successfully applied to the rapid N-alkylation of purines and other heterocyles. nih.govnih.gov For example, the synthesis of N9-alkylated purines, which typically requires strong bases or Mitsunobu conditions, can be achieved efficiently using TBAF, often with high yields and selectivity in minutes. nih.gov

This method's mildness and efficiency make it suitable for high-throughput synthesis and combinatorial chemistry applications for the discovery of enzyme inhibitors. nih.govnih.gov Similarly, TBAF has been shown to mediate the alkylation of carboxylic acids and sulfonamides. nih.gov The principle relies on the generation of a more 'naked' and therefore more reactive nucleophile in the organic solvent. TBAHF₂, as a soluble and mildly basic fluoride source, is well-suited to promote these transformations, particularly where substrate sensitivity is a concern.

Other Significant Synthetic Transformations

Preparation of Organotrifluoroborates from Boronic Acids

A direct and efficient method for synthesizing tetrabutylammonium trifluoroborates involves the reaction of boronic acids with this compound. This hydrogen fluoride-free approach offers advantages in terms of safety and functional group tolerance. The reaction proceeds smoothly and provides a selective route to these valuable synthetic intermediates. researchgate.net For example, the reaction of 4-fluorophenyl boronic acid with this compound in chloroform (B151607) yields tetrabutylammonium (4-fluorophenyl)trifluoroborate. researchgate.net Organotrifluoroborates are crucial in various synthetic applications, including the palladium-catalyzed Heck-type reactions for forming carbon-carbon bonds. researchgate.net

Table 1: Synthesis of Tetrabutylammonium Organotrifluoroborates

| Boronic Acid Reactant | Reagent | Product |

| 4-Fluorophenyl boronic acid | This compound | Tetrabutylammonium (4-fluorophenyl)trifluoroborate |

Functionalization of Heteroarene N-Oxides

Tetrabutylammonium fluoride (TBAF), a component of which is the bifluoride ion, has been utilized in the functionalization of heteroarene N-oxides. In one strategy, TBAF is used in a gold(I)-catalyzed reaction with alkynes, where it can act as either a nucleophile or a base to achieve various transformations. This method is noted for its rapid nature and broad substrate scope, accommodating different N-heteroarenes with good yields and tolerance for various functional groups. rsc.org Additionally, a strategy for the C-H functionalization of quinoline (B57606) N-oxides has been developed that employs a traceless nucleophile to overcome the electron deficiency of the heterocyclic system, allowing for functionalization at the C8 position. nih.gov This approach is applicable to a range of electron-deficient heteroarenes, including pyridine, isoquinoline, and phenanthridine (B189435) N-oxides, making it a useful tool for modifying complex molecules. nih.gov

Mediated Supramolecular Assembly and Organogel Formation via Anion Binding

The bifluoride anion (HF2⁻), delivered by salts like TBABF, plays a critical role in supramolecular chemistry by triggering the formation of complex, ordered structures. Specifically, it can induce the self-assembly of certain organic molecules into organogels. In one study, a novel isophthalamide (B1672271) receptor containing p-benzoic acid units was synthesized. soton.ac.uk When tetrabutylammonium fluoride (TBAF) was added to this receptor in a solution of tetrahydrofuran and acetonitrile, a unique sol-to-gel transition was observed, resulting in a stable, thixotropic supramolecular gel. soton.ac.ukd-nb.info

The process is driven by the deprotonation of the receptor's carboxylic acid groups by the fluoride ion, which in turn leads to the in situ formation of the bifluoride anion. soton.ac.uk This newly formed bifluoride anion is then bound by the deprotonated receptor through hydrogen bonds with its amide groups. soton.ac.uk This specific anion-receptor interaction is the key event that initiates the self-assembly process, leading to the formation of the extended fibrillar network characteristic of a gel. d-nb.info The ability of anions to direct the formation of such materials opens avenues for creating stimuli-responsive "smart" materials. d-nb.info

Advanced Computational and Theoretical Studies of Tetrabutylammonium Bifluoride Systems

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms. wikipedia.orgmdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. wikipedia.orgmdpi.com This approach enables the detailed investigation of reaction pathways, intermediates, and the electronic effects that drive chemical transformations.

In the context of reactions involving tetrabutylammonium (B224687) bifluoride, DFT calculations are instrumental in elucidating its role as a fluoride (B91410) source. The bifluoride anion, [F-H-F]⁻, can act as a precursor to the highly reactive "naked" fluoride ion, which is a potent nucleophile. DFT studies can model the dissociation of the bifluoride ion and its subsequent participation in reactions like nucleophilic substitution (Sₙ2) or elimination (E2).

Research findings from DFT studies on related fluoride systems provide a framework for understanding TBABF₂. For example, computational models can investigate how the bifluoride ion interacts with a substrate. Key parameters that can be calculated include:

Bond Lengths and Angles: Tracking the changes in bond distances, such as the C-F bond formation and the breaking of a C-leaving group bond.

Atomic Charges: Analyzing the charge distribution (e.g., using Natural Bond Orbital analysis) to understand the flow of electrons during the reaction.

Vibrational Frequencies: Calculating the vibrational modes of reactants, intermediates, and transition states to confirm their identity on the potential energy surface and to compute zero-point vibrational energies.

By mapping these parameters, DFT can help distinguish between competing reaction mechanisms, such as a concerted Sₙ2 pathway versus a stepwise mechanism involving a distinct intermediate.

Elucidation of Ion Pairing, Aggregation, and Solvation Effects on Reactivity

The reactivity of an ionic reagent like tetrabutylammonium bifluoride in solution is profoundly influenced by its state of aggregation and its interaction with solvent molecules. researchgate.net The large, nonpolar tetrabutylammonium cation ([NBu₄]⁺) and the bifluoride anion ([FHF]⁻) can exist in various forms, from tightly bound ion pairs to fully solvated, separated ions. The equilibrium between these states is dictated by factors such as solvent polarity, temperature, and concentration. mdpi.com

Computational studies are crucial for untangling these complex interactions:

Ion Pairing: In nonpolar solvents, the electrostatic attraction between the [NBu₄]⁺ cation and the [FHF]⁻ anion leads to the formation of contact ion pairs (CIPs). In this state, the nucleophilicity of the fluoride is significantly reduced because it is sterically shielded by the bulky cation and its charge is neutralized.

Aggregation: At higher concentrations or in low-polarity media, these ion pairs can further associate into larger clusters, such as dimers or tetramers. mdpi.com This aggregation further sequesters the anion, decreasing its availability to participate in a reaction.

Solvation: In polar aprotic solvents (e.g., DMF, DMSO), solvent molecules can effectively surround the cation and anion, leading to solvent-separated ion pairs (SSIPs) or free ions. This solvation exposes the anion, significantly enhancing its nucleophilicity and reactivity. researchgate.netmdpi.com Theoretical studies on the related tetramethylammonium (B1211777) fluoride (TMAF) have shown that its aggregation state is highly dependent on the solvent. mdpi.com

Molecular dynamics (MD) simulations and DFT calculations can model these phenomena explicitly. mdpi.com By calculating the binding energies between ions and the interaction energies with solvent molecules, researchers can predict the dominant species in a given solvent. This understanding is key to optimizing reaction conditions, as the choice of solvent can dramatically alter the reactivity of the bifluoride reagent.

| Solvent | Relative Permittivity (ε) | Predominant Species | Expected Relative Reactivity |

|---|---|---|---|

| Benzene | 2.3 | Tetrameric Aggregates | Very Low |

| THF | 7.5 | Contact Ion Pairs (CIPs) / Tetramers | Low |

| Pyridine | 12.4 | Contact Ion Pairs (CIPs) | Moderate |

| DMF | 36.7 | Solvent-Separated Ion Pairs (SSIPs) | High |

| Methanol (B129727) (Protic) | 32.7 | Fully Solvated Ions (strong H-bonding to F⁻) | Low (due to anion solvation) |

Computational Analysis of Transition States and Reaction Energy Profiles

A central goal of mechanistic studies is to characterize the transition state (TS)—the highest energy point along a reaction coordinate. libretexts.org The structure and energy of the transition state determine the activation energy (ΔG‡) of a reaction, which in turn governs the reaction rate. libretexts.org Computational methods, particularly DFT, are extensively used to locate transition state structures and map out the entire reaction energy profile. researchgate.netyoutube.com

The process involves several key steps:

Locating the Transition State: Algorithms are used to search the potential energy surface for a first-order saddle point—a structure that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com

Frequency Calculation: A vibrational frequency analysis is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the simultaneous breaking of one bond and formation of another). youtube.com

For a reaction involving TBABF₂, such as the fluorination of an alkyl halide, the energy profile would reveal the energy barrier for the fluoride attack and could be used to compare the feasibility of different pathways (e.g., Sₙ2 vs. E2). By including solvent molecules in the calculation (explicitly or through a continuum model), the effect of the solvent on the activation energy can also be quantified, providing a more realistic model of the reaction in solution. nih.gov

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Separated R-X and [FHF]⁻ | 0.0 |

| Pre-reaction Complex | Reactants associated in a solvent cage | -2.5 |

| Transition State (TS) | [X···R···F]⁻ species at the energy maximum | +21.5 |

| Post-reaction Complex | Products associated in a solvent cage | -18.0 |

| Products | Separated R-F and X⁻ | -15.0 |

Comparative Analysis with Alternative Fluoride Reagents and Catalytic Systems

Comparative Reactivity and Selectivity with Other Tetraalkylammonium Fluorides (e.g., Tetrabutylammonium (B224687) Fluoride)

Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent, often in its hydrated form, for processes like desilylation and as a base. eurekaselect.comguidechem.comwikipedia.org However, the presence of water can be detrimental in many reactions, and obtaining truly anhydrous TBAF is challenging as it tends to decompose upon heating. wikipedia.org Anhydrous TBAF, when achievable, exhibits significantly increased basicity. wikipedia.org

TBABF, on the other hand, is considered a weakly basic, yet highly nucleophilic, fluoride source. researchgate.netnih.govorganic-chemistry.org This characteristic is crucial in reactions where the basicity of TBAF would lead to undesirable side reactions, such as elimination. For instance, in the nucleophilic fluorination of triflates, TBABF provides excellent yields with minimal formation of elimination byproducts. researchgate.netnih.govorganic-chemistry.org The bifluoride ion (HF₂⁻) is a key feature of TBABF, acting as a masked form of fluoride that is less basic than the "naked" fluoride ion in anhydrous TBAF.

In some applications, the combination of TBAF with other reagents can modulate its reactivity. For example, a mixture of tetrabutylammonium fluoride and potassium bifluoride (TBAF/KHF₂) has been found to be an effective and easy-to-handle alternative to TBABF for the ring-opening of sugar-derived epoxides. rhhz.net This combination was shown to be superior to TBABF/KHF₂ in terms of reactivity and selectivity for certain substrates. rhhz.net

| Reagent | Common Form | Basicity | Key Features |

| Tetrabutylammonium bifluoride (TBABF) | Solid | Weakly basic | Good nucleophilicity, reduced elimination side reactions. researchgate.netnih.govorganic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | Hydrated solid or solution in THF | Can be strongly basic, especially when anhydrous | Highly effective for desilylation; hygroscopic nature can be a limitation. eurekaselect.comwikipedia.orgnbinno.com |

Efficacy Comparison with Alkali Metal Fluorides (e.g., Potassium Fluoride, Cesium Fluoride)

Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common, inexpensive sources of fluoride. However, their low solubility in organic solvents often necessitates high reaction temperatures, prolonged reaction times, or the use of phase-transfer catalysts. researchgate.netwikipedia.org

CsF is generally more reactive than KF due to the larger size and lower electronegativity of the cesium cation, which leads to a more dissociated and "naked" fluoride ion in solution. wikipedia.orgquora.com Even so, TBABF often demonstrates superior performance in terms of reaction rates and yields under milder conditions due to its excellent solubility in aprotic solvents. For example, in the fluorination of certain substrates, TBABF can achieve high conversions in minutes, whereas methods using alkali metal fluorides might require significantly longer reaction times.

In a comparative study on the fluorination of a silicon phthalocyanine, both CsF and TBAF led to complete conversion, outperforming KF. nih.gov However, TBAF was noted as a more environmentally sustainable option. nih.gov The choice between TBABF and alkali metal fluorides often involves a trade-off between cost, reactivity, and reaction conditions.

| Reagent | Solubility in Organic Solvents | Reactivity | Typical Reaction Conditions |

| This compound (TBABF) | High | High | Mild temperatures, shorter reaction times. |

| Potassium Fluoride (KF) | Low | Moderate | Often requires high temperatures and/or phase-transfer catalysts. researchgate.netwikipedia.org |

| Cesium Fluoride (CsF) | Moderate | Higher than KF | Milder conditions than KF, but often more vigorous than with TBABF. wikipedia.org |

Assessment Against Other Established Fluorinating Agents (e.g., DAST, Hydrogen Fluoride-Pyridine Complex)

Diethylaminosulfur trifluoride (DAST) and the hydrogen fluoride-pyridine complex (Olah's reagent) are powerful fluorinating agents used for converting alcohols and carbonyl compounds to their corresponding fluorides. However, these reagents can be hazardous and require careful handling. For instance, Et₃N·3HF is both corrosive and toxic. rhhz.net

TBABF offers a safer and often milder alternative for certain transformations. While DAST is highly effective for deoxofluorination, TBABF is particularly adept at nucleophilic substitution reactions, such as the conversion of halides and sulfonates to fluorides. researchgate.net In the context of ring-opening of epoxides, TBABF/KHF₂ has been presented as an attractive alternative to Et₃N·3HF, offering high yields and short reaction times under safer conditions. rhhz.netresearchgate.net

A comparative study on the bromofluorination of styrenes showed that TBABF with N-bromosuccinimide achieved Markovnikov regioselectivity and outperformed Et₃N·3HF in nitromethane. This highlights the unique reactivity profile of TBABF that can lead to different and sometimes more desirable outcomes compared to other established fluorinating agents.

Evaluation of Relative Efficiency and Functional Group Tolerance Across Diverse Reaction Classes

This compound has demonstrated considerable efficiency and functional group tolerance in a variety of reaction classes.

Nucleophilic Substitution: TBABF is highly effective for the Sₙ2 displacement of leaving groups like halides, mesylates, and triflates to introduce fluorine. researchgate.netnih.govorganic-chemistry.orgresearchgate.net Its low basicity is a significant advantage, as it minimizes elimination side reactions, a common issue with more basic fluoride sources like anhydrous TBAF. researchgate.netnih.govorganic-chemistry.org It shows good tolerance for various functional groups, although substrates with benzylic and aldol-type secondary hydroxyl groups can give poor yields due to the instability of their triflate precursors. nih.govorganic-chemistry.org

Halofluorination of Alkenes: TBABF, in conjunction with a halogen source, can be efficiently used for the halofluorination of alkenes. acs.org

Ring-Opening of Epoxides: As mentioned, TBABF, often in combination with KHF₂, is a valuable reagent for the regioselective ring-opening of epoxides to afford fluorohydrins. rhhz.netresearchgate.net Various functional groups can tolerate these reaction conditions. researchgate.net

Activating Agent in Cross-Coupling Reactions: TBABF has been employed as a mild and efficient activating agent in copper-catalyzed vinylsilane cross-coupling reactions. researchgate.net

The functional group tolerance of TBABF is a key attribute. For example, in SₙAr fluorinations, substrates containing ketones, esters, nitro, and cyano groups have been selectively fluorinated. mdpi.com However, substrates with nucleophilic functionalities or highly acidic groups may be less reactive. mdpi.com

Emerging Research Directions and Future Perspectives for Tetrabutylammonium Bifluoride

Development of Novel and Green Synthetic Methodologies Utilizing Tetrabutylammonium (B224687) Bifluoride

A major focus of current research is the development of environmentally friendly, or "green," synthetic methods. Traditional fluorination techniques often rely on hazardous reagents like sulfuryl fluoride (B91410) (SO2F2) gas or potassium hydrogen fluoride (KHF2), which are toxic and difficult to manage. eurekalert.org In contrast, TBABF offers a safer and more manageable alternative. researchgate.net

Researchers are actively exploring the use of TBABF in "click chemistry," a set of powerful, selective, and high-yield reactions for rapidly synthesizing complex molecules. eurekalert.org Specifically, TBABF is being investigated for the synthesis of sulfonyl fluorides, key components in sulfur-fluorine exchange (SuFEx) click reactions. eurekalert.org This approach, which can convert readily available thiols and disulfides into sulfonyl fluorides, is considered a green process because it generates only non-toxic salts as byproducts, minimizing environmental impact. eurekalert.org

Future research in this area will likely concentrate on expanding the scope of TBABF in green chemistry, aiming to replace more hazardous reagents in a wider range of chemical transformations. The development of catalytic systems that can regenerate TBABF in situ would further enhance its environmental credentials by reducing waste.

Integration and Optimization in Multistep Organic Synthesis and Flow Chemistry

The integration of TBABF into multistep organic synthesis and flow chemistry represents a significant step forward in manufacturing efficiency and safety. Flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including better process control, enhanced safety, and easier scalability.

TBABF's good solubility in common organic solvents makes it well-suited for flow chemistry applications. nih.gov Its utility in nucleophilic fluorination of various organic compounds, including halides and sulfonates, is a key area of interest. nih.govsigmaaldrich.com For instance, TBABF has been shown to be effective in the fluorination of triflates, providing high yields with minimal side products. researchgate.netnih.gov

The table below summarizes some key applications of TBABF in multistep synthesis.

| Application | Substrate Class | Key Advantage |

| Nucleophilic Fluorination | Organic Halides, Tosylates, Triflates | High efficiency and selectivity nih.govsigmaaldrich.com |

| Desilylation | Silyl-protected compounds | Mild reaction conditions nbinno.com |

| Ring-opening of Epoxides | Terminal Epoxides | Regioselective synthesis of fluorohydrins sigmaaldrich.com |

Future work will likely focus on optimizing reaction conditions for TBABF in flow reactors, developing new telescoped reaction sequences where multiple synthetic steps are performed in a continuous stream without isolating intermediates, and expanding its use in the synthesis of complex active pharmaceutical ingredients.

Innovations in Radiopharmaceutical and Radiolabeling Chemistry for Research Tools

In the field of medical imaging, particularly Positron Emission Tomography (PET), there is a constant need for new and efficient methods to label molecules with radioactive isotopes like fluorine-18 (B77423) ([¹⁸F]). TBABF is emerging as a valuable tool in this area. nih.gov

The traditional method for introducing [¹⁸F] into molecules often requires harsh conditions due to the low nucleophilicity of the fluoride ion in aqueous solutions. nih.gov To overcome this, "naked" or highly reactive fluoride systems have been developed. Tetrabutylammonium [¹⁸F]fluoride ([¹⁸F]TBAF) is a key example of such a system. nih.gov It is more soluble in organic solvents and exhibits higher nucleophilicity, facilitating the radiolabeling process under milder conditions. nih.gov

Recent innovations include the development of [¹⁸F]TBAF complexes with t-butanol, which show improved properties such as low hygroscopicity and good solubility. nih.gov These advancements are crucial for the synthesis of [¹⁸F]-radiolabeled compounds used as research tools and potential diagnostic agents in PET imaging. nih.gov Another promising development is the use of aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) for radiolabeling, offering an alternative to other radionuclides like gallium-68. nih.gov

The table below outlines key aspects of TBABF's role in radiolabeling.

| Application | Key Feature | Advantage |

| [¹⁸F]-Radiolabeling | Forms "naked" [¹⁸F]fluoride | Enhanced nucleophilicity and solubility nih.gov |

| Synthesis of PET Tracers | Milder reaction conditions | Improved synthesis of radiopharmaceuticals nih.gov |

| Alternative Labeling | [¹⁸F]AlF method | Expands options for radiolabeling biomolecules nih.gov |

Future research in this domain will likely focus on developing more robust and automated radiolabeling procedures using TBABF. The synthesis of novel [¹⁸F]-labeled biomolecules, such as peptides and antibodies, for targeted cancer imaging and therapy (theranostics) is a particularly exciting frontier.

Q & A

Basic: What are the established synthetic routes for tetrabutylammonium bifluoride (TBAF), and what factors influence yield and purity?

TBAF is typically synthesized by reacting tetrabutylammonium fluoride (TBAF·3H2O) with hydrofluoric acid (HF) under controlled conditions. Evidence from synthesis protocols highlights the importance of stoichiometric ratios (e.g., 1:1 molar ratio of TBAF to HF) and inert atmospheres to prevent hydrolysis . Solvent choice (e.g., anhydrous dichloromethane or acetonitrile) and temperature control (0–5°C) are critical to minimize side reactions and ensure >95% purity. Post-synthesis purification via recrystallization or vacuum drying is recommended to remove residual HF or water .

Basic: What safety protocols are essential when handling TBAF in laboratory settings?

TBAF poses significant hazards due to HF release upon decomposition. Key protocols include:

- Personal Protective Equipment (PPE): Fluoride-resistant gloves (e.g., neoprene), goggles, and lab coats .

- Ventilation: Use fume hoods to prevent inhalation of HF vapors .

- Storage: Anhydrous conditions (argon/glovebox) at 2–8°C to avoid hydrolysis .

- Emergency Procedures: Immediate calcium gluconate gel application for skin exposure and medical consultation for systemic fluoride toxicity .

Basic: How does TBAF function as a fluorinating agent in organic synthesis?

TBAF acts as a phase-transfer catalyst and fluoride source. Its bifluoride ion (HF2⁻) facilitates nucleophilic fluorination via SN2 mechanisms, particularly in deprotection reactions (e.g., removing silyl protecting groups) . Comparative studies show higher efficiency than KF or CsF due to improved solubility in aprotic solvents like THF or DMF .

Advanced: What electrochemical applications utilize TBAF, and how does its bifluoride ion influence reactivity?

TBAF serves as a supporting electrolyte in electrochemical fluorination (ECF) due to its stability in non-aqueous media. In SF6 reduction studies, TBAF stabilizes reactive intermediates (e.g., F⁻, HF2⁻), enabling controlled fluoride transfer to substrates . The bifluoride ion (HF2⁻) enhances conductivity and moderates oxidation potentials, critical for selective fluorination of aromatic compounds .

Advanced: How can response surface methodology (RSM) optimize TBAF-based extraction or reaction conditions?

RSM is effective for optimizing variables (e.g., solvent ratio, temperature, reaction time) in TBAF-mediated processes. For example, in liquid-liquid microextraction, a central composite design (CCD) identified optimal conditions: 1:2 molar ratio of TBAF to caprylic acid, 30°C, and 10-minute extraction time, achieving >95% recovery of target analytes . Multivariate analysis (ANOVA) validates model accuracy and interaction effects .

Advanced: How should researchers resolve contradictions in reported TBAF reactivity across studies?

Discrepancies in fluorination efficiency (e.g., substrate selectivity, reaction rates) often stem from solvent polarity, water content, or counterion effects. For example, Bosch et al. reported TBAF’s superiority in THF for deprotection , while electrochemical studies noted reduced activity in polar solvents like acetonitrile . Systematic benchmarking under standardized conditions (e.g., Karl Fischer titration for water content) is advised to isolate variables .

Advanced: What analytical techniques validate TBAF’s role in hydrogen-bonded cluster formation?

NMR spectroscopy (¹⁹F, ¹H) and X-ray crystallography reveal TBAF’s interaction with HF to form [F(HF)n]⁻ clusters. Isotopic labeling (D2O) and computational modeling (DFT) further elucidate cluster stability and solvation effects .

Basic: How does TBAF compare to other tetraalkylammonium salts (e.g., TBAPF6) in electrochemical studies?

Unlike TBAPF6 (hexafluorophosphate), TBAF’s bifluoride ion participates directly in redox reactions, limiting its utility in non-fluorination contexts. TBAPF6 offers higher anodic stability (>4.5 V vs. Ag/Ag⁺) for applications like lithium-ion battery electrolytes .

Advanced: What toxicological profiles must be considered when designing in vivo studies involving TBAF byproducts?

HF release from TBAF hydrolysis causes systemic toxicity via calcium depletion (hypocalcemia) and tissue necrosis. Preclinical studies recommend:

- Dose Limits: <1 mg/kg in rodent models to avoid cardiac arrhythmias .

- Monitoring: Serum calcium and magnesium levels post-exposure .

Advanced: How does TBAF stability vary under different pH and temperature conditions?

TBAF decomposes rapidly in aqueous solutions (t½ < 24 hours at pH 7) but remains stable in anhydrous acetonitrile (t½ > 1 month at 25°C). Elevated temperatures (>40°C) accelerate HF release, necessitating refrigerated storage for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.